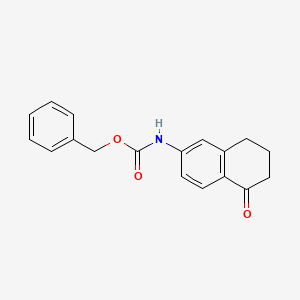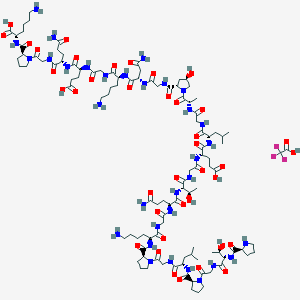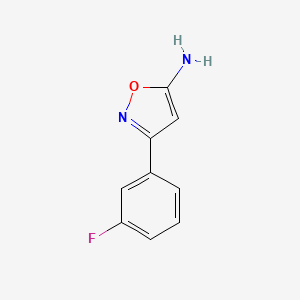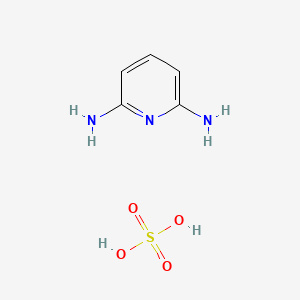
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is an organic compound with the molecular formula C18H17NO3 It is a derivative of naphthalene and contains both carbamate and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 6-amino-3,4-dihydro-2H-naphthalen-1-one with benzyl chloroformate in the presence of sodium bicarbonate (NaHCO3) as a base. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature. The mixture is stirred for several hours, followed by filtration and purification steps to obtain the desired product with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Similar structure but with an acetamide group instead of a carbamate group.
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid: Contains an acetic acid group instead of a carbamate group.
Uniqueness
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is unique due to the presence of both a benzyl group and a carbamate group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
164149-25-1 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.338 |
IUPAC Name |
benzyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H17NO3/c20-17-8-4-7-14-11-15(9-10-16(14)17)19-18(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,21) |
InChI Key |
QQXFQTFBSVAPPP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)C(=O)C1 |
Synonyms |
benzyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbaMate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)


![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)





